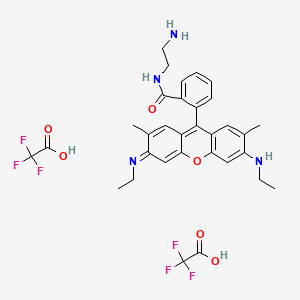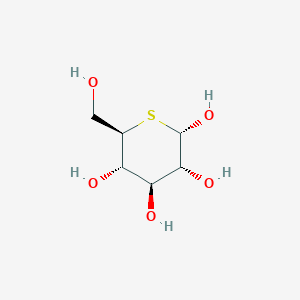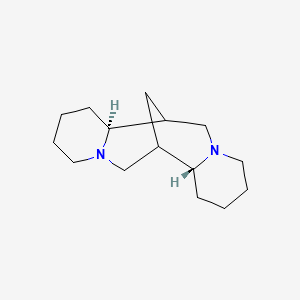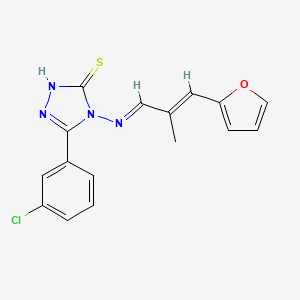
Bis(ethylenediamine)dioxorhenium(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylenediamine)dioxorhenium(V) is a coordination compound with the chemical formula [ReO2(en)2]Cl, where “en” stands for ethylenediamine. This compound is known for its unique structure, which includes a rhenium center coordinated to two ethylenediamine ligands and two oxo groups. It is often used in various chemical reactions and research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)dioxorhenium(V) typically involves the reaction of rhenium(V) oxide with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Re2O7+4en+2HCl→2[ReO2(en)2]Cl+H2O
Industrial Production Methods
While specific industrial production methods for Bis(ethylenediamine)dioxorhenium(V) are not widely documented, the compound is generally produced in laboratory settings for research purposes. The synthesis involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylenediamine)dioxorhenium(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the rhenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Bis(ethylenediamine)dioxorhenium(V) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving Bis(ethylenediamine)dioxorhenium(V) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation state rhenium complexes, while oxidation reactions may produce higher oxidation state species.
Scientific Research Applications
Bis(ethylenediamine)dioxorhenium(V) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions due to its ability to facilitate redox processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiopharmaceuticals for imaging and therapy.
Industry: It is used in industrial processes that require selective oxidation or reduction reactions.
Mechanism of Action
The mechanism of action of Bis(ethylenediamine)dioxorhenium(V) involves its ability to undergo redox reactions. The rhenium center can switch between different oxidation states, allowing it to participate in electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(ethylenediamine)dioxorhenium(V) include:
- Bis(ethylenediamine)dioxomolybdenum(V)
- Bis(ethylenediamine)dioxotungsten(V)
- Bis(ethylenediamine)dioxovanadium(V)
Uniqueness
Bis(ethylenediamine)dioxorhenium(V) is unique due to the presence of the rhenium center, which imparts distinct redox properties and catalytic activity. Compared to similar compounds with different metal centers, it offers unique reactivity and stability, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C4H17ClN4O2Re |
|---|---|
Molecular Weight |
374.86 g/mol |
IUPAC Name |
dioxorhenium;ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/2C2H8N2.ClH.2O.Re/c2*3-1-2-4;;;;/h2*1-4H2;1H;;; |
InChI Key |
QFXRICHTQGYEEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.O=[Re]=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


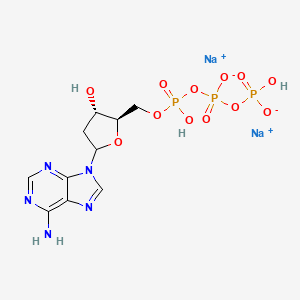


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
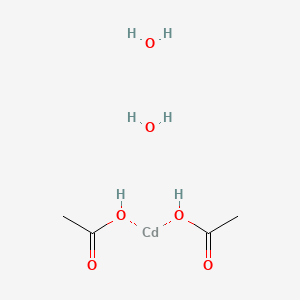
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)


![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
